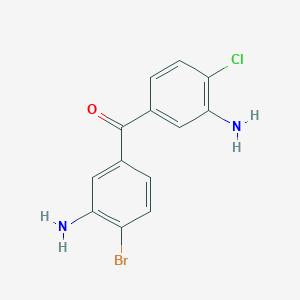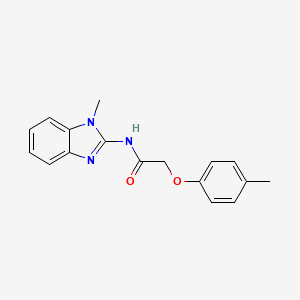![molecular formula C22H20FN3O2 B5366804 2-(3-fluorophenyl)-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridine](/img/structure/B5366804.png)
2-(3-fluorophenyl)-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-fluorophenyl)-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridine, also known as FPPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FPPP is a pyridine-based compound that belongs to the class of piperidine derivatives. This compound has been synthesized using various methods, and its synthesis, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions will be discussed in
Mecanismo De Acción
2-(3-fluorophenyl)-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridine acts as a dopamine D2 receptor antagonist and a 5-HT2A receptor antagonist. The antagonistic effect of this compound on dopamine receptors results in the inhibition of dopamine neurotransmission, which is responsible for the motor symptoms of Parkinson's disease. The antagonistic effect of this compound on serotonin receptors results in the inhibition of serotonin neurotransmission, which is responsible for the psychotic symptoms of schizophrenia.
Biochemical and Physiological Effects:
This compound has been shown to have a significant effect on dopamine and serotonin neurotransmission. The inhibition of dopamine neurotransmission results in the alleviation of the motor symptoms of Parkinson's disease. The inhibition of serotonin neurotransmission results in the alleviation of the psychotic symptoms of schizophrenia. This compound has also been shown to have a low toxicity profile, making it a potential candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 2-(3-fluorophenyl)-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridine in lab experiments include its high affinity for dopamine and serotonin receptors, its low toxicity profile, and its potential therapeutic applications in various diseases. The limitations of this compound in lab experiments include its complex synthesis process, its high cost, and the need for expertise in organic chemistry.
Direcciones Futuras
The potential therapeutic applications of 2-(3-fluorophenyl)-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridine are vast, and future research can focus on exploring its potential in various diseases such as depression, anxiety, and addiction. Future research can also focus on developing more efficient synthesis methods for this compound, reducing its cost, and improving its pharmacokinetic properties.
Conclusion:
In conclusion, this compound is a pyridine-based compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound acts as a dopamine D2 receptor antagonist and a 5-HT2A receptor antagonist, making it a potential candidate for the treatment of Parkinson's disease and schizophrenia. This compound has a low toxicity profile and can be synthesized using various methods, but its high cost and complex synthesis process are limitations. Future research can focus on exploring its potential in various diseases and developing more efficient synthesis methods.
Métodos De Síntesis
2-(3-fluorophenyl)-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridine can be synthesized using various methods, including the reaction of 3-fluorobenzaldehyde with 4-(pyridin-3-yloxy)piperidine in the presence of a carbonylating agent. Another method involves the reaction of 2,3-dichloropyridine with 4-(pyridin-3-yloxy)piperidine, followed by the reaction with 3-fluorobenzaldehyde in the presence of a reducing agent. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
2-(3-fluorophenyl)-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridine has been studied extensively for its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia. This compound has been shown to have a high affinity for dopamine receptors and can act as a dopamine D2 receptor antagonist. This property makes this compound a potential candidate for the treatment of Parkinson's disease. This compound has also been shown to have a high affinity for serotonin receptors and can act as a 5-HT2A receptor antagonist. This property makes this compound a potential candidate for the treatment of schizophrenia.
Propiedades
IUPAC Name |
[6-(3-fluorophenyl)pyridin-3-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O2/c23-18-4-1-3-16(13-18)21-7-6-17(14-25-21)22(27)26-11-8-19(9-12-26)28-20-5-2-10-24-15-20/h1-7,10,13-15,19H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOWMRRIFLSJBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CN=CC=C2)C(=O)C3=CN=C(C=C3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-4-(2-methyl-1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5366725.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-methylbenzamide](/img/structure/B5366738.png)
![7-(2-chlorophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5366743.png)
![4-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)-4-oxobutane-1-sulfonamide](/img/structure/B5366746.png)
![(1S,5R)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5366749.png)
![3-{[1-(2-ethylbenzoyl)-4-piperidinyl]methyl}benzoic acid](/img/structure/B5366750.png)


![methyl {1-[(5-fluoro-2-methylphenyl)acetyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B5366772.png)
![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-4-isobutoxybenzamide](/img/structure/B5366785.png)

![N-(4-methoxybenzyl)-N-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5366799.png)
![(3S*,4R*)-3-methoxy-1-[(1,3,7-trimethyl-1H-indol-2-yl)carbonyl]piperidin-4-amine](/img/structure/B5366811.png)